
3-Hydroxyaspartic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. For example, the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base have been used to prepare derivatives of this compound .
Industrial Production Methods
Industrial production methods for (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride typically involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize cost-effective and scalable processes, such as the use of chiral catalysts in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction can regenerate the original hydroxyl group.
科学的研究の応用
(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor or a substrate in enzymatic reactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is structurally similar but has a methyl group at the 3-position.
(2S,3S)-3-Methylglutamine: Another similar compound with a methyl group and an amide functional group.
Uniqueness
(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C4H8ClNO5 |
|---|---|
分子量 |
185.56 g/mol |
IUPAC名 |
2-amino-3-hydroxybutanedioic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H |
InChIキー |
CNSCFTFKMPWXOF-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



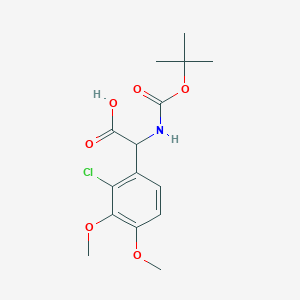

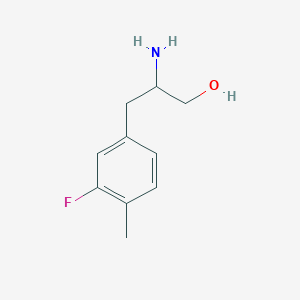
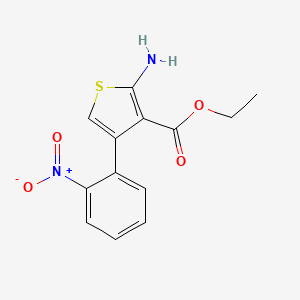
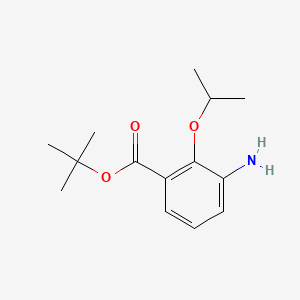


![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
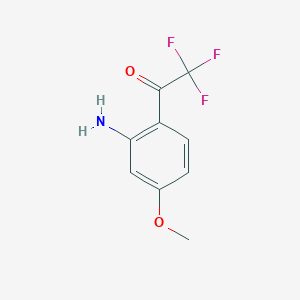
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

